
9-(4-(Bis(2-hydroxyethyl)amino)phenyl)-1H-purin-6(9H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(4-(Bis(2-hydroxyethyl)amino)phenyl)-1H-purin-6(9H)-one is a complex organic compound with significant applications in various scientific fields. This compound features a purine base structure, which is a fundamental component of nucleotides, the building blocks of DNA and RNA. The presence of the bis(2-hydroxyethyl)amino group enhances its chemical reactivity and potential for forming hydrogen bonds, making it a valuable molecule in biochemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-(Bis(2-hydroxyethyl)amino)phenyl)-1H-purin-6(9H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 4-(Bis(2-hydroxyethyl)amino)benzaldehyde, which is then reacted with a purine derivative under controlled conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pH settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure high efficiency, scalability, and cost-effectiveness. Advanced purification techniques such as chromatography and crystallization are employed to achieve the desired product quality.
化学反応の分析
Types of Reactions
9-(4-(Bis(2-hydroxyethyl)amino)phenyl)-1H-purin-6(9H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the bis(2-hydroxyethyl)amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized purine compounds.
科学的研究の応用
9-(4-(Bis(2-hydroxyethyl)amino)phenyl)-1H-purin-6(9H)-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its interactions with nucleic acids and proteins.
Medicine: Investigated for potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of 9-(4-(Bis(2-hydroxyethyl)amino)phenyl)-1H-purin-6(9H)-one involves its ability to interact with biological macromolecules. The compound can bind to nucleic acids, influencing DNA and RNA synthesis and function. It may also interact with specific proteins, modulating their activity and affecting cellular processes. The bis(2-hydroxyethyl)amino group plays a crucial role in these interactions by forming hydrogen bonds and stabilizing the compound’s binding to its molecular targets.
類似化合物との比較
Similar Compounds
9-(4-(Bis(2-hydroxyethyl)amino)phenyl)-1H-purin-6(9H)-one: Unique due to its specific functional groups and structure.
9-(4-(Dimethylamino)phenyl)-1H-purin-6(9H)-one: Similar structure but with dimethylamino group instead of bis(2-hydroxyethyl)amino.
9-(4-(Amino)phenyl)-1H-purin-6(9H)-one: Contains an amino group, offering different reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its bis(2-hydroxyethyl)amino group, which enhances its solubility, reactivity, and potential for forming hydrogen bonds. This makes it particularly valuable in biochemical and medicinal research, where such properties are crucial for effective interactions with biological molecules.
特性
CAS番号 |
16208-05-2 |
|---|---|
分子式 |
C15H17N5O3 |
分子量 |
315.33 g/mol |
IUPAC名 |
9-[4-[bis(2-hydroxyethyl)amino]phenyl]-1H-purin-6-one |
InChI |
InChI=1S/C15H17N5O3/c21-7-5-19(6-8-22)11-1-3-12(4-2-11)20-10-18-13-14(20)16-9-17-15(13)23/h1-4,9-10,21-22H,5-8H2,(H,16,17,23) |
InChIキー |
KHFAJWDPVWQVSY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N2C=NC3=C2N=CNC3=O)N(CCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,3R)-5-Azaspiro[2.4]heptan-1-amine](/img/structure/B12936813.png)
![4-[(4-Methoxyacridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide](/img/structure/B12936814.png)
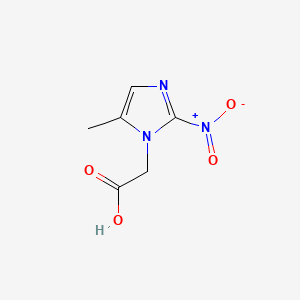
![5-Azaspiro[3.4]octan-8-ol](/img/structure/B12936829.png)
![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)butanoic acid](/img/structure/B12936835.png)
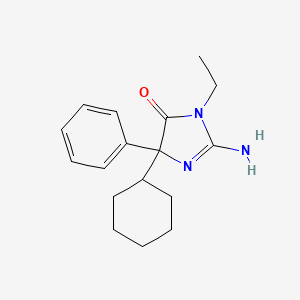
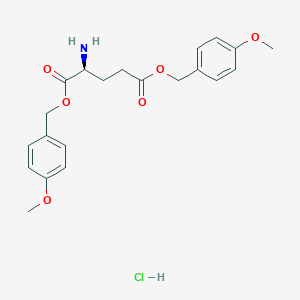
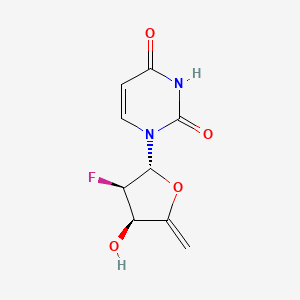
![12-oxo-N-[12-oxo-1,10-bis(3-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl]-1,10-bis(3-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B12936875.png)

![3-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B12936880.png)
![4-Amino-5-bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B12936883.png)
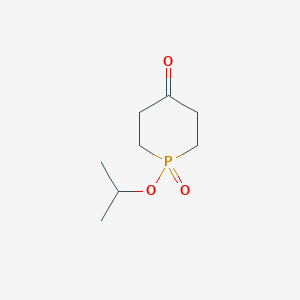
![(5Z)-6-[(2R)-3-[(4-Chloro-2-methylbenzenesulfonamido)methyl]bicyclo[2.2.2]octan-2-yl]hex-5-enoic acid](/img/structure/B12936890.png)
